molecular formula C9H13N3O B2647498 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one CAS No. 1538024-17-7

1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one

Cat. No.: B2647498
CAS No.: 1538024-17-7
M. Wt: 179.223
InChI Key: IDFWFXSYWBSNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-pyrazol-3-yl)piperidin-4-one (CAS 1538024-17-7) is a high-value chemical building block integrating a piperidin-4-one scaffold with a 1-methyl-1H-pyrazole ring. This structure is a key intermediate in modern drug discovery, particularly for developing novel heterocyclic compounds and amino acid derivatives . The piperidine and pyrazole motifs are privileged structures in medicinal chemistry, frequently found in molecules with significant biological activity. As a versatile synthon, this compound is designed for use in diversity-oriented synthesis (DOS) to create structurally complex libraries for high-throughput screening . Its application is central to the synthesis of novel achiral and chiral building blocks used in constructing potential pharmaceutical agents. The molecular formula is C9H13N3O with a molecular weight of 179.22 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and handling procedures should be followed as outlined in the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-5-4-9(10-11)12-6-2-8(13)3-7-12/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFWFXSYWBSNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one typically involves the reaction of 1-methyl-1H-pyrazole with piperidin-4-one under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by nucleophilic substitution with piperidin-4-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of piperidine and pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one can inhibit the growth of melanoma cancer cell lines through specific molecular interactions.

CompoundActivityReference
This compoundInhibits melanoma cell proliferation
Piperidine derivativesBroad anticancer activity

Cannabinoid Receptor Modulation

This compound has been investigated for its potential as a cannabinoid receptor modulator. Specifically, it has shown promise as a partial agonist at the CB1 receptor, which is relevant for pain management and metabolic disorders.

StudyFindingsReference
Cannabinoid receptor studiesPartial agonism at CB1 receptor; potential for neuropathic pain treatment

Inhibition of Histone Demethylases

The compound has been explored for its ability to inhibit histone demethylases, particularly within the KDM4 and KDM5 subfamilies. These enzymes are crucial in epigenetic regulation, making this compound a potential candidate for treating various cancers through epigenetic modulation.

Target EnzymeInhibition TypeReference
KDM4APotent inhibitor
KDM5Significant activity observed

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the piperidine and pyrazole moieties. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.

Synthetic Route Example

A common synthetic route involves:

  • Formation of the pyrazole ring through condensation reactions.
  • Subsequent attachment to the piperidine framework via nucleophilic substitution reactions.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of piperidine derivatives, researchers found that compounds similar to this compound exhibited potent inhibitory effects on cancer cell lines, suggesting their potential utility in chemotherapy protocols.

Case Study 2: Pain Management

Another study focused on the cannabinoid receptor activity of this compound indicated that it could serve as an effective analgesic agent in models of neuropathic pain, providing insights into its therapeutic applications in pain management strategies.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Notable Properties/Applications References
1-(1-Methyl-1H-pyrazol-3-yl)piperidin-4-one C₉H₁₃N₃O 179.22 Pyrazole ring (N-methylated) Building block in drug discovery; limited commercial availability
1-(Benzo[d]oxazol-2-ylmethyl)piperidin-4-one C₁₃H₁₄N₂O₂ 230.27 Benzoxazole-methyl group Synthesized via alkylation; potential antimicrobial activity
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one C₉H₁₂N₂OS 196.27 Thiazole ring (4-methyl substitution) Increased hydrophobicity; sulfur enhances metabolic stability
1-(3-Methoxypropyl)piperidin-4-one C₉H₁₇NO₂ 171.24 Methoxypropyl chain Altered pharmacokinetics; used in safety studies
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, HCl C₉H₁₆ClN₃ 201.70 Piperidine (no ketone) + pyrazole Reduced reactivity due to absence of ketone

Physicochemical Properties

  • Solubility: The pyrazole substituent in the target compound may reduce hydrophobicity compared to the methoxypropyl derivative (C₉H₁₇NO₂), which has a higher logP .

Biological Activity

1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some studies range from 0.0039 to 0.025 mg/mL, demonstrating its potential as an antibacterial agent .

2. Anticancer Activity

The compound has garnered attention for its anticancer properties. Studies have shown that it can inhibit the growth of multiple cancer cell lines, including lung, brain, colorectal, and breast cancers. For instance, compounds based on the pyrazole structure have demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
MDA-MB-2310.08
HepG20.07
HCT-11615-fold increase in apoptotic index

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. For example, it may inhibit monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism .

Case Study 1: Anticancer Efficacy

A study investigated the effects of various pyrazole derivatives, including this compound, on cancer cell lines. The results indicated that these compounds could induce apoptosis in HCT-116 cells by modulating gene expressions related to apoptosis (BAX and Bcl-2), leading to cell cycle arrest in the G1 phase .

Case Study 2: Antimicrobial Potential

Another study focused on the antimicrobial efficacy of synthesized alkaloids derived from similar structures. The findings showed that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives like 3-Methyl-N-(1-(1-methyl-1H-pyrazol-3-yl)ethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide (Entry 129, ) are prepared by reacting amine precursors (e.g., 1-(1-methyl-1H-pyrazol-3-yl)ethylamine·HCl) with activated carbonyl intermediates under reflux in polar aprotic solvents (e.g., DMF or DCM). Catalysts such as HATU or DIPEA are used to facilitate amide bond formation. Purification often involves silica gel chromatography or preparative HPLC, with yields ranging from 20–44% depending on steric and electronic factors .

Key Optimization Parameters:

  • Temperature: Reactions are conducted at 80–100°C for 8–12 hours to ensure completion.
  • Solvent Choice: DMF enhances solubility of polar intermediates, while DCM is preferred for acid-sensitive reactions.
  • Catalyst: HATU improves coupling efficiency compared to EDCI/HOBt.

Q. How is structural characterization performed for this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) identify key protons and carbons. For example, the pyrazole C-H proton typically resonates at δ 7.72 (s, 1H), while the piperidin-4-one carbonyl carbon appears at ~205–210 ppm .
  • Mass Spectrometry: ESI-MS (m/z 416.1 [M+1]⁺) confirms molecular weight .
  • X-ray Crystallography: While direct data for this compound is limited, structurally similar derivatives (e.g., 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one) are analyzed using SHELX programs. The piperidin-4-one ring adopts a chair conformation, and hydrogen bonding networks stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld analysis resolve electronic and intermolecular interactions?

Answer:

  • DFT Calculations: Density Functional Theory (B3LYP/6-311G++(d,p)) predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For pyrazole-piperidinone hybrids, electron-deficient pyrazole rings enhance electrophilic substitution susceptibility .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) in crystal structures. In related compounds, ~12% of Hirshfeld surfaces correspond to H-bond donors/acceptors, critical for packing efficiency .

Example Application:
A study on 1,4-dihydropyridine derivatives () used DFT to correlate charge distribution with antimicrobial activity, identifying key pharmacophoric sites.

Q. What contradictions arise in structural data from X-ray vs. NMR, and how are they addressed?

Answer:

  • Dynamic Effects: Solution-state NMR may show conformational flexibility (e.g., piperidinone ring puckering) not observed in static X-ray structures. For example, NMR signals for equivalent protons may split due to slow ring inversion, whereas X-ray captures a single conformation .
  • Resolution: Discrepancies in bond lengths/angles (e.g., C=O: 1.22 Å in X-ray vs. 1.25 Å DFT) are reconciled using error margins (<0.03 Å) and multi-method validation .

Q. What strategies improve the pharmacological activity of this compound through functionalization?

Answer:

  • Bioisosteric Replacement: Substituting the piperidin-4-one carbonyl with thioketone or spirocyclic groups (e.g., spiro[piperidine-4,2'-quinoxalin]-3'-one) enhances metabolic stability ().
  • Hybridization: Conjugating with indole/indazole moieties (e.g., Entry 129, ) increases lipophilicity and CNS penetration.
  • SAR Studies: Derivatives with trifluoromethyl groups (e.g., 6-(trifluoromethyl)-1H-indol-3-yl) show improved antimicrobial activity due to enhanced electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.